3-(4-(Cyclopropylmethoxy)phenyl)propanehydrazide
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Overview
Description
3-(4-(Cyclopropylmethoxy)phenyl)propanehydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a propanehydrazide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyclopropylmethoxy)phenyl)propanehydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate halogenating agent (e.g., thionyl chloride) to form cyclopropylmethoxy chloride.
Attachment to the Phenyl Ring: The cyclopropylmethoxy chloride is then reacted with a phenol derivative under basic conditions to form 4-(cyclopropylmethoxy)phenol.
Formation of the Propanehydrazide Moiety: The final step involves the reaction of 4-(cyclopropylmethoxy)phenol with a suitable hydrazide reagent (e.g., propanoyl hydrazide) under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Cyclopropylmethoxy)phenyl)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
3-(4-(Cyclopropylmethoxy)phenyl)propanehydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(Cyclopropylmethoxy)phenyl)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress . In terms of anticancer activity, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanehydrazide: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
3-(4-Fluorophenyl)propanehydrazide: Contains a fluorine atom on the phenyl ring.
3-(4-Methylphenyl)propanehydrazide: Features a methyl group on the phenyl ring.
Uniqueness
3-(4-(Cyclopropylmethoxy)phenyl)propanehydrazide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties to the molecule
Properties
IUPAC Name |
3-[4-(cyclopropylmethoxy)phenyl]propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-15-13(16)8-5-10-3-6-12(7-4-10)17-9-11-1-2-11/h3-4,6-7,11H,1-2,5,8-9,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQMSVTZXLFPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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